8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .Chemical Reactions Analysis
The synthesis of this compound involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 323.86 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Radiochemistry Applications
Rzeszotarski et al. (1984) synthesized radioiodinated derivatives for potential radiopharmaceutical applications, focusing on labeling techniques and preliminary distribution studies to identify compounds localizing in organs with a high concentration of muscarinic receptors due to binding to those receptors Rzeszotarski et al., 1984.
Receptor Binding Studies
McPherson et al. (1995) evaluated isomers of iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, demonstrating high affinity and selectivity for the muscarinic acetylcholinergic receptor (mAChR), indicating potential for SPECT imaging of cerebral and cardiac mAChR receptor densities McPherson et al., 1995.
Synthetic Chemistry
Cheng et al. (1992) studied the disposition of 8-methyl-8-azabicyclo[3,2,1]octan-3-yl 3,5-dichlorobenzoate, a potent 5-hydroxytryptamine antagonist, in dogs and monkeys, detailing metabolism and excretion pathways. This work contributes to understanding the pharmacokinetics of similar bicyclic compounds Cheng et al., 1992.
Nanjappan et al. (1992) synthesized stereoisomers of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, exploring a new approach to synthesis and isomer separation, which may inform methods for producing similarly structured compounds Nanjappan et al., 1992.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride' involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with phenylacetic acid in the presence of a base to form the ester intermediate, which is then hydrolyzed to form the final product. The hydrochloride salt is formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "8-methyl-8-azabicyclo[3.2.1]octan-3-one", "Phenylacetic acid", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is reacted with phenylacetic acid in the presence of a base (e.g. sodium hydroxide) to form the ester intermediate, 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate.", "Step 2: The ester intermediate is hydrolyzed using an acid (e.g. hydrochloric acid) to form the final product, 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride." ] } | |
CAS No. |
637-21-8 |
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; |
InChI Key |
FRMDDIJBLQNNTC-MOTQWOLNSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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